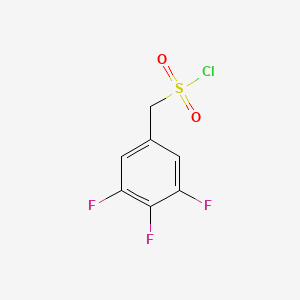

(3,4,5-Trifluorophenyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C7H4ClF3O2S |

|---|---|

Molecular Weight |

244.62 g/mol |

IUPAC Name |

(3,4,5-trifluorophenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |

InChI Key |

TXFSUBZWKFAUSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of (3,4,5-Trifluorophenyl)methanesulfonic Acid

The most common and reliable method to prepare this compound involves chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂). This procedure is well-documented for methanesulfonyl chloride derivatives and can be adapted for the trifluorophenyl-substituted analog.

- The sulfonic acid is heated to approximately 90–100 °C.

- Thionyl chloride is added slowly over several hours under reflux.

- The reaction mixture is maintained at this temperature for additional hours to ensure complete conversion.

- Excess thionyl chloride is removed by distillation under reduced pressure.

- The product is purified by vacuum distillation or recrystallization.

This method yields the sulfonyl chloride in good to excellent yields (typically 70–90%) with high purity.

Example data from literature for methanesulfonyl chloride (as a close analog):

| Parameter | Value |

|---|---|

| Starting material | Methanesulfonic acid |

| Chlorinating agent | Thionyl chloride (SOCl₂) |

| Temperature | 95 °C |

| Reaction time | 4 hours addition + 3.5 hours reflux |

| Yield | 71% |

| Distillation temperature | 67–73 °C (20 mmHg) |

This procedure is expected to be similarly effective for (3,4,5-trifluorophenyl)methanesulfonic acid, although reaction conditions may require optimization due to the electron-withdrawing trifluorophenyl group affecting reactivity.

Synthesis via Grignard Reagent and Sulfuryl Chloride

An alternative method involves the preparation of the arylmethyl Grignard reagent followed by reaction with sulfuryl chloride:

- The (3,4,5-trifluorophenyl)methyl bromide or chloride is reacted with magnesium metal in anhydrous ether to form the corresponding Grignard reagent.

- This Grignard reagent is then treated with sulfuryl chloride (SO₂Cl₂) at low temperature.

- The reaction proceeds to form the sulfonyl chloride with magnesium halide salts as byproducts.

This method allows for direct formation of the sulfonyl chloride from halogenated precursors without isolating the sulfonic acid intermediate. It is particularly useful when sulfonic acid synthesis is challenging or when the substrate is sensitive to harsh acidic conditions.

Radical Chlorination of Methylsulfonyl Precursors

Radical chlorination of methylsulfonyl compounds using sulfuryl chloride and radical initiators (e.g., anhydrous sulfuric acid or peroxides) has been reported for methanesulfonyl chloride synthesis. This approach may be adapted for the trifluorophenyl derivative:

- The methylsulfonyl precursor is reacted with sulfuryl chloride in the presence of a radical initiator.

- The reaction proceeds via radical substitution to introduce the sulfonyl chloride moiety.

- The product is isolated by extraction and purification.

This method can be less selective and may require careful control of reaction conditions to avoid side reactions.

Chlorination of (3,4,5-Trifluorophenyl)methanesulfonate Salts

Another approach involves preparing the sodium or potassium salt of (3,4,5-trifluorophenyl)methanesulfonate, followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride:

- The sulfonate salt is reacted with PCl₅ or SOCl₂ under reflux.

- The sulfonyl chloride is formed with concomitant release of phosphorus oxychloride or sulfur dioxide.

- The product is purified by distillation.

This method is classical and widely used for arylsulfonyl chlorides but may require careful handling of corrosive reagents and byproducts.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorination of sulfonic acid | (3,4,5-Trifluorophenyl)methanesulfonic acid | Thionyl chloride (SOCl₂) | 90–100 °C, reflux 4–7 hours | 70–90 | High purity, straightforward | Requires sulfonic acid intermediate |

| Grignard reagent + sulfuryl chloride | (3,4,5-Trifluorophenyl)methyl halide | Mg, SO₂Cl₂ | Anhydrous ether, low temp | Moderate | Direct synthesis, no acid needed | Requires preparation of Grignard |

| Radical chlorination | Methylsulfonyl precursors | SO₂Cl₂, radical initiator | Variable, radical conditions | Variable | Potentially simple | Low selectivity, side reactions |

| Chlorination of sulfonate salts | Sodium/potassium sulfonate salts | PCl₅ or SOCl₂ | Reflux | Moderate | Classical, well-known | Handling of corrosive reagents |

Research Findings and Notes

- The presence of electron-withdrawing fluorine atoms in the 3,4,5-positions of the phenyl ring can influence the reactivity of the sulfonic acid and intermediates, potentially requiring longer reaction times or modified conditions to achieve complete chlorination.

- Purification by vacuum distillation is preferred to avoid decomposition, as sulfonyl chlorides are sensitive to heat and moisture.

- Analytical methods such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry are essential to confirm the structure and purity of the product.

- Literature on closely related trifluorophenyl sulfonyl chlorides indicates yields typically range from 70% to 90% with proper optimization.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trifluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Reduction Reactions: It can be reduced to (3,4,5-trifluorophenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Reaction Conditions: Typically carried out at low temperatures to prevent decomposition.

Major Products Formed

Sulfonamide: Formed from the reaction with amines

Sulfonate Esters: Formed from the reaction with alcohols

(3,4,5-Trifluorophenyl)methanesulfonic acid: Formed from reduction reactions.

Scientific Research Applications

(3,4,5-Trifluorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,4,5-Trifluorophenyl)methanesulfonyl chloride involves its high reactivity as an electrophile. It reacts with nucleophiles to form stable sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved in its reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of the desired products .

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : The 3,4,5-trifluorophenyl group provides stronger electron withdrawal compared to a single para-CF₃ or unsubstituted phenyl ring, increasing electrophilicity .

- Reactivity : Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is more volatile (bp 29–32°C) but less sterically hindered than aryl-substituted analogues.

Physicochemical Properties

Notes:

Reactivity

- Nucleophilic Substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. The 3,4,5-trifluorophenyl group enhances reactivity due to electron withdrawal, enabling faster reactions than non-fluorinated analogues .

- Thermal Stability : Decomposes upon heating, releasing toxic gases (e.g., SO₂, HCl) .

Biological Activity

(3,4,5-Trifluorophenyl)methanesulfonyl chloride is a compound characterized by its trifluoromethyl-substituted phenyl group and a methanesulfonyl functional group. Its unique structure imparts significant biological activity, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H6F3ClO2S

- Molecular Weight : 227.19 g/mol

- Structure : The presence of three fluorine atoms enhances the compound's electrophilicity and reactivity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in various pathological processes including cancer progression and inflammation. The trifluoromethyl group significantly influences the compound's interaction with biological targets due to its strong electron-withdrawing properties.

Biological Activity Overview

-

Inhibition of Autotaxin :

- Studies indicate that (3,4,5-trifluorophenyl)methanesulfonamide (the corresponding amide) exhibits potent inhibitory effects on autotaxin, making it a candidate for therapeutic applications in oncology and inflammatory diseases.

- The IC50 values against various cancer cell lines have been reported as follows:

- Antimicrobial Properties :

- Cancer Therapeutics :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of (3,4,5-trifluorophenyl)methanesulfonamide compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| (3-Fluorophenyl)methanesulfonamide | One fluorine substituent | Lower potency against autotaxin compared to trifluoro derivative | Moderate anti-cancer activity |

| (4-Fluorophenyl)methanesulfonamide | One fluorine substituent | Different biological activities due to substitution position | Variable activity |

| (2,4-Difluorophenyl)methanesulfonamide | Two fluorine substituents | Intermediate potency; used in different synthetic pathways | Moderate anti-cancer activity |

| Triflamide | Trifluoromethyl group and amide | Stronger electron-withdrawing properties | Used extensively as a reagent |

Case Studies

- Study on Cancer Cell Lines :

- Antimicrobial Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.